1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea
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Overview
Description
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea is a synthetic organic compound that features a unique combination of a pyrrolidine ring and a thiazole ring. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the urea group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)thiazole derivatives: Known for their biological activities and used in medicinal chemistry.
Thiazole-based ureas: Similar structure but with different substituents on the thiazole ring.
Uniqueness: 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea is unique due to its specific combination of a pyrrolidine ring and a thiazole ring, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N4OS |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methyl-3-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C9H14N4OS/c1-10-8(14)11-7-6-15-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,14) |
InChI Key |
DQJXCMGEKMNAJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CSC(=N1)N2CCCC2 |
Origin of Product |
United States |
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